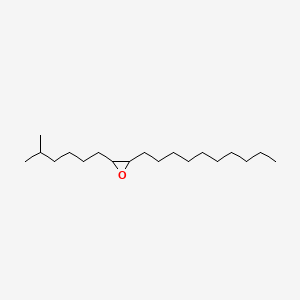

Disparlure

説明

Historical Context of Disparlure (B1670770) Discovery and Characterization

The knowledge that female gypsy moths produce a substance to attract males dates back to the late 19th century. rngr.net However, the journey to identify this chemical was complex. In 1960, a compound named gyptol (B579550) was initially identified as the sex attractant, but subsequent tests yielded inconsistent results. rngr.net This identification was later challenged and eventually retracted. rngr.net

The definitive breakthrough came in 1970 when a team of researchers led by B.A. Bierl successfully isolated the potent sex attractant from the abdominal tips of 78,000 female gypsy moths. libretexts.orgmdpi.com They identified its structure as cis-7,8-epoxy-2-methyloctadecane and named it this compound. mdpi.comoup.com Following its identification, they also accomplished its chemical synthesis. rngr.netmdpi.com This achievement was a major milestone, as it made the pheromone readily available in large quantities for research and pest management applications, which had been impossible when relying on extraction from the moths. rngr.netlibretexts.org The first synthesis, however, had poor stereoselectivity. mdpi.com Later research also identified the precursor molecule, the cis-olefin (2-methyl-Z7-octadecene), from the same moth extracts. libretexts.orgpnas.org

Biological Significance of this compound in Insect Chemical Communication

This compound is a primary example of a sex pheromone, a chemical signal released by an organism to attract an individual of the same species for mating. wikipedia.orgontosight.ai The female gypsy moth, which is flightless, releases this compound to attract winged males, often over long distances. rngr.netnih.gov Male moths possess highly sensitive antennae equipped with specialized sensory hairs (sensilla) that can detect minute quantities of the pheromone in the air. nih.govnih.gov Upon detection, the male is stimulated to fly upwind, following the pheromone plume to locate the female, a critical process for the reproductive success of the species. oup.comontosight.ai

The understanding of this chemical communication system has been exploited for pest management. Synthetic this compound is widely used in traps to monitor the spread and density of gypsy moth populations. ontosight.airngr.netvalpo.edu It also forms the basis of a control technique known as mating disruption, where the atmosphere in an infested area is saturated with synthetic pheromone. ontosight.aioup.com This confuses the males, making it difficult for them to locate females, thereby reducing mating success and helping to control the population. ontosight.aioup.com

Stereoisomeric Forms of this compound and Their Differential Biological Relevance

The biological activity of this compound is highly dependent on its stereochemistry. The molecule has two chiral centers at the 7th and 8th carbon atoms, leading to the existence of different stereoisomers. nih.gov

The natural pheromone produced by the female gypsy moth is the (+)-enantiomer, specifically (7R, 8S)-cis-2-methyl-7,8-epoxyoctadecane. nih.govnih.govresearchgate.net This isomer is highly attractive to male gypsy moths. oup.comnih.govoup.com Field and laboratory bioassays have consistently shown that the (+)-disparlure is the primary active component that elicits the seeking behavior in males. oup.compnas.org

In contrast, its mirror image, the (-)-enantiomer or (7S, 8R)-disparlure, is not attractive to male gypsy moths and acts as a behavioral antagonist. oup.comnih.govnih.gov When present, even in small amounts, the (-)-isomer can inhibit the male's response to the attractive (+)-isomer, effectively canceling out the signal. oup.compnas.orgsemanticscholar.org This inhibitory effect is crucial for preventing cross-species attraction, as the nun moth (Lymantria monacha), a related species, uses a pheromone blend that includes (-)-disparlure. pnas.orgsemanticscholar.org

Due to the significantly higher cost of producing the pure (+)-enantiomer, racemic this compound (a mixture of both enantiomers) is often used in mating disruption applications, as it has been found to be as effective as the pure isomer for this purpose. oup.comnih.gov However, for trapping and monitoring where high attraction is key, the pure (+)-enantiomer is considerably more effective. oup.comnih.gov Research has also led to the synthesis of the trans-isomers of this compound, which have been studied for their biological activity. researchgate.net

Data Tables

Table 1: Stereoisomers of this compound and Biological Relevance

| Stereoisomer | Chemical Name | Biological Activity in Lymantria dispar |

| (+)-Disparlure | (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane | Strong attractant; the natural sex pheromone produced by females. nih.govnih.govresearchgate.net |

| (-)-Disparlure | (7S, 8R)-cis-7,8-epoxy-2-methyloctadecane | Behavioral antagonist; inhibits male response to the (+) enantiomer. oup.comnih.govnih.gov |

| Racemic this compound | A 1:1 mixture of (+)- and (-)-disparlure | Less attractive than pure (+)-disparlure for trapping, but effective for mating disruption. oup.comnih.gov |

| trans-Isomers | trans-7,8-epoxy-2-methyloctadecane | Synthesized for research, but not the primary active pheromone component. researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

2-decyl-3-(5-methylhexyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOFYNMWYRXIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1C(O1)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860443 | |

| Record name | 2-Decyl-3-(5-methylhexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35898-62-5 | |

| Record name | Disparlure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035898625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disparlure Chemical Synthesis Methodologies

Early Synthetic Approaches and Challenges in Stereocontrol

Initial attempts to synthesize disparlure (B1670770) often resulted in racemic mixtures or mixtures of stereoisomers. A primary challenge in the early syntheses was the control of stereochemistry at the epoxide ring. The first synthesis, reported in 1970, involved the epoxidation of an appropriate olefin, but this method lacked stereoselectivity and required extensive purification to isolate the desired cis-isomer. mdpi.com

Later improvements focused on more stereoselective methods. One such approach involved the Wittig reaction to produce (Z)-2-methyl-7-octadecene, the olefin precursor to this compound, with greater control over the cis-alkene geometry. This was followed by epoxidation to yield this compound. mdpi.com However, achieving high enantiomeric purity remained a significant hurdle.

The synthesis of optically pure this compound enantiomers can be broadly categorized into three main strategies: the resolution of a racemic mixture, asymmetric synthesis of key intermediates, and the use of a chiral pool of starting materials. libretexts.org The small amount of this compound that could be isolated from the gypsy moth itself was insufficient to even determine its optical rotation, highlighting the necessity of these synthetic efforts. libretexts.org

Resolution of Racemates for Enantiomer Isolation

The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is a classical method for obtaining optically pure compounds. wikipedia.orglibretexts.org Since enantiomers possess identical physical properties, direct separation is challenging. libretexts.orglibretexts.org The strategy, therefore, involves converting the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. wikipedia.orglibretexts.org Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like fractional crystallization or chromatography. libretexts.orgspcmc.ac.in

In the context of this compound, this would involve reacting the racemic epoxide with a chiral acid or base to form diastereomeric salts or derivatives. spcmc.ac.in After separation, the resolving agent is removed to yield the pure enantiomers of this compound. This method is particularly useful when both enantiomers are required for structure-activity relationship (SAR) studies. libretexts.org

Chiral Pool Approaches Utilizing Natural Precursors

Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules as starting materials. This approach leverages the inherent stereochemistry of the natural product to build the target molecule with the desired configuration, often simplifying the synthetic route and avoiding complex resolution steps. libretexts.org

Following the initial work with glutamic acid, a synthesis of both (+)- and (-)-disparlure starting from L-(+)-tartaric acid was developed. libretexts.orgkoreascience.kr This approach offered the advantage that some of the chiral intermediates were crystalline, allowing for easier purification and leading to final products of high purity. libretexts.org The well-defined purity of the intermediates and final products from this synthesis provided more reliable data for subsequent biological assays. libretexts.org More recent strategies have continued to utilize L-(+)-tartaric acid, employing key steps like mono-esterification and regioselective ring-opening of an epoxide to achieve an efficient synthesis of (+)-disparlure. koreascience.kr An enantiodivergent synthesis has also been developed from L-(+)-tartaric acid, where a chiral homoallylic alcohol derived from it serves as a key building block for producing both enantiomers of this compound through a cross-metathesis reaction. acs.orgnih.gov

A short and efficient synthesis of both (+)- and (-)-disparlure has been reported using isopropylidene D- and L-erythrose as chiral synthons. libretexts.orgresearchgate.net These starting materials, which can be prepared in large quantities from D- and L-arabinose respectively, are subjected to two Wittig olefinations. researchgate.net The resulting saturated acetonide, obtained after hydrogenation, is then converted to the epoxide via a diol intermediate. researchgate.net This common strategy allows for the effective production of both enantiomers of the pheromone. lookchem.com

Derivatives of 2,3-butanediacetal have been utilized for the stereoselective synthesis of unsymmetrically substituted cis-epoxides, including both enantiomers of this compound. researchgate.netnih.govbeilstein-journals.orgresearchgate.net This method starts from materials like methyl (2S,3R,5R,6R)-3-ethylsulfanylcarbonyl-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2-carboxylate. nih.govbeilstein-journals.orgresearchgate.net The 2,3-butanediacetals, derived from dimethyl tartrate, contain protected hydroxyl groups and functional groups that can be modified to attach the necessary side chains for the this compound structure. beilstein-journals.org A key aspect of this approach is the ability to isomerize the trans-2,3-disubstituted butanediacetal derivatives to the corresponding cis-isomers, which possess the correct stereochemistry for the synthesis of the cis-epoxide ring of this compound. beilstein-journals.org

Isopropylidene D- and L-Erythroses in this compound Synthesis

Enantioselective Synthesis Strategies

The biological activity of this compound is highly dependent on its stereochemistry, with the (+)-enantiomer being the potent attractant for male spongy moths, while the (-)-enantiomer can be inhibitory. wikipedia.orgbeilstein-journals.org This necessitates synthetic routes that can selectively produce the desired enantiomer in high purity.

Asymmetric Epoxidation Methodologies

Asymmetric epoxidation of a prochiral olefin is a direct and powerful strategy for establishing the chiral epoxide core of this compound. wikipedia.org Several methods have been prominent in this area.

The Sharpless-Katsuki asymmetric epoxidation has been a cornerstone in the synthesis of chiral epoxides, including this compound. libretexts.orgajrconline.orgnumberanalytics.com This method utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide to epoxidize allylic alcohols with high enantioselectivity. ajrconline.orgresearchgate.net The choice of L-(+)-DET or D-(-)-DET directs the epoxidation to opposite faces of the double bond, allowing for the selective synthesis of either this compound enantiomer. ajrconline.org While highly effective, yielding enantiomeric excesses (ee) often exceeding 95%, some commercial applications require even higher purity. beilstein-journals.orglibretexts.org

The Julià-Colonna epoxidation offers an alternative approach, particularly for α,β-unsaturated ketones. uea.ac.ukwikipedia.org This method employs poly-L-leucine as a catalyst in a triphasic system with hydrogen peroxide as the oxidant. wikipedia.orgnih.gov The polypeptide catalyst creates a chiral environment that directs the epoxidation, leading to high enantioselectivity. nih.gov Modifications to the original triphasic protocol, such as the use of phase-transfer catalysts, have been developed to improve reaction rates and reduce the required amount of the polypeptide catalyst. researchgate.net

Other notable asymmetric epoxidation methods applied to this compound synthesis include the Shi epoxidation , which uses a fructose-derived ketone as a catalyst and Oxone as the oxidant.

Table 1: Comparison of Asymmetric Epoxidation Methodologies for this compound Synthesis

| Methodology | Catalyst | Chiral Ligand/Auxiliary | Oxidant | Key Features |

|---|---|---|---|---|

| Sharpless-Katsuki Epoxidation | Titanium tetraisopropoxide | Diethyl tartrate (DET) | tert-butyl hydroperoxide | High enantioselectivity for allylic alcohols. libretexts.orgajrconline.orgresearchgate.net |

| Julià-Colonna Epoxidation | None | Poly-L-leucine | Hydrogen peroxide | Effective for α,β-unsaturated ketones in a triphasic system. wikipedia.orgnih.gov |

| Shi Epoxidation | Fructose-derived ketone | None | Oxone | A metal-free organocatalytic approach. |

Organocatalyzed Approaches for Stereoselective Epoxide Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives to traditional methods. In the context of this compound, organocatalytic strategies have been successfully employed to create the chiral epoxide.

One prominent approach involves the use of chiral aminocatalysts, such as proline and its derivatives, to catalyze the asymmetric epoxidation of α,β-unsaturated aldehydes. researchgate.net For instance, the Jørgensen-Hayashi epoxidation utilizes a diarylprolinol silyl (B83357) ether catalyst to achieve high diastereo- and enantioselectivities. rsc.orgnih.gov A recent synthesis of this compound stereoisomers employed an organocatalyzed asymmetric Jørgensen epoxidation as a key step, achieving excellent enantiomeric purity (≥99%). rsc.orgnih.gov

SOMO (Singly Occupied Molecular Orbital) catalysis has also been applied, specifically for the asymmetric α-chlorination of aldehydes, which serves as a key step in an efficient, enantioselective route to isotopically labeled this compound enantiomers. sfu.caresearchgate.net

Table 2: Key Organocatalyzed Reactions in this compound Synthesis

| Reaction | Catalyst Type | Key Intermediate | Reference |

|---|---|---|---|

| Asymmetric Epoxidation | Diarylprolinol silyl ether | Chiral epoxy-aldehyde | rsc.orgnih.gov |

| Enantioselective Iodolactonization | BINOL-amidine | Enantioenriched iodolactone | nih.gov |

| Asymmetric α-chlorination | Imidazolidinone (SOMO catalysis) | Enantiopure α-chloroaldehyde | sfu.caresearchgate.net |

Applications of Cross-Metathesis in Chiral this compound Synthesis

Olefin cross-metathesis has become a valuable tool for carbon-carbon bond formation in organic synthesis. In the synthesis of this compound, it provides an efficient way to connect two smaller fragments.

An enantiodivergent synthesis of both (-)- and (+)-disparlure has been achieved where the key step is the cross-metathesis of a chiral homoallylic alcohol, derived from L-(+)-tartaric acid, with 4-methyl-1-pentene. nih.govacs.orgias.ac.in This reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs catalyst. thieme-connect.comthieme-connect.com The resulting alkene is then hydrogenated and converted to the final epoxide. acs.org This strategy offers flexibility and has been used in the efficient synthesis of both this compound and its trans-isomer. thieme-connect.comthieme-connect.com

Stereospecific Elaboration of Defined Enantiomers

Many syntheses of this compound begin with a chiral starting material from the "chiral pool," which are readily available, enantiopure natural products. This approach leverages the existing stereochemistry of the starting material to build the target molecule.

Common chiral pool starting materials for this compound synthesis include:

L-(+)-Tartaric acid: This has been used to derive chiral homoallylic alcohols for cross-metathesis strategies and in other approaches to create both enantiomers of this compound. libretexts.orgnih.govacs.orgias.ac.in

L-(+)-Glutamic acid: Utilized in early, though not stereospecific, syntheses of optically active this compound. libretexts.org

Isopropylidene D- and L-erythrose: These have been employed in a short and efficient synthesis of both (+)- and (-)-disparlure. libretexts.org

D-glucose: This has been a starting point for the stereoselective synthesis of both enantiomers. pherobase.com

Once the core chiral fragment is obtained, it is elaborated through a series of stereospecific reactions to construct the full carbon skeleton of this compound and form the epoxide ring. For example, a chiral diol can be converted to the epoxide via tosylation followed by intramolecular cyclization. acs.org

Synthesis of this compound Analogues and Labeled Molecules for Mechanistic Investigations

To better understand the biological activity and the interactions of this compound with the pheromone-binding proteins (PBPs) of the spongy moth, various analogues and isotopically labeled versions of the molecule have been synthesized. sfu.carsc.org

Fluorophore-tagged this compound enantiomers have been created to study pheromone enantiomer discrimination by the two primary PBPs, LdisPBP1 and LdisPBP2. nih.gov These fluorescent analogues were prepared via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and used in competitive binding assays. nih.gov

Isotopically labeled this compound enantiomers, containing oxygen-17, oxygen-18, or deuterium, have also been synthesized. sfu.caresearchgate.net These labeled molecules are crucial for NMR studies to probe the binding mechanism and the conformation of this compound within the binding sites of the PBPs. sfu.caresearchgate.net The synthesis of these labeled compounds often follows similar enantioselective routes as the unlabeled pheromone, such as those involving SOMO-catalyzed α-chlorination. sfu.ca

Additionally, a series of this compound analogues with substitutions at various positions (e.g., 6-hydroxy-, 6-oxo-, 6,6-difluoro-, and 9,9-difluorothis compound) have been synthesized to investigate their inhibitory properties against the epoxide hydrolase enzyme responsible for this compound metabolism. acs.org

Biosynthesis of Disparlure in Lepidopteran Systems

Elucidation of the Biosynthetic Pathway in Lymantria dispar

The pathway for producing disparlure (B1670770), chemically identified as 2-methyl-7R,8S-epoxy-octadecane, was meticulously mapped in the female gypsy moth. pnas.orgnih.govcsic.es Scientists traced each stage by administering deuterium-labeled precursors and tracking their conversion into subsequent intermediates and the final product using Gas Chromatography/Mass Spectrometry (GC/MS). pnas.orgresearchgate.netresearchgate.net This methodology provided unambiguous evidence for each specific reaction in the sequence. pnas.orgnih.govcsic.es

A critical finding was that the direct precursor to this compound, an alkene named 2-methyl-Z7-octadecene, is synthesized in oenocyte cells. pnas.orgcsic.es These cells are large secretory cells found underlying the epidermis of the moth's abdominal segments. nih.govscispace.com From the oenocytes, this alkene is then transported to the pheromone gland for the final conversion step. pnas.orgnih.gov

Precursor Identification and Enzymatic Transformations

The synthesis of this compound is a prime example of how insects modify standard fatty acid biosynthesis to create unique, species-specific signaling molecules. pnas.org The pathway involves a methyl-branched starter unit, controlled chain elongation, specific desaturation, and finally, decarboxylation to form the hydrocarbon backbone.

The biosynthetic pathway is initiated using the amino acid valine. pnas.orgnih.govscispace.com Experiments using deuterium-labeled valine (D8-valine) confirmed that it provides the carbons for the initial methyl-branched group of the pheromone. pnas.org Valine is first converted into isobutyryl-CoA, which then serves as the starting block for the fatty acid synthesis, establishing the characteristic methyl branch at the C2 position of the final this compound molecule. pnas.org

Following initiation with the isobutyryl-CoA unit, the carbon chain is extended. pnas.orgpnas.org This process is believed to be carried out by a microsomal fatty acid synthetase system. pnas.orgcsic.es The chain elongation continues until a 19-carbon fatty acyl-CoA, specifically 18-methyl-nonadecanoyl-CoA (18me-19:CoA), is formed. pnas.orgcsic.es

A crucial step in the pathway is the introduction of a double bond into the 19-carbon saturated fatty acid chain. pnas.orgpnas.org This is accomplished by a highly specific desaturase enzyme. pnas.org Research has identified this enzyme as a Δ12 desaturase, which introduces a double bond 12 carbons from the carboxyl end of the molecule. pnas.orgcsic.es This results in the formation of 18-methyl-Z12-nonadecenoate. pnas.orgresearchgate.netnih.gov The Δ12 desaturase in Lymantria dispar is considered unusual because it acts on a methyl-branched saturated fatty acid as its substrate, a characteristic not commonly observed in other known insect Δ12 desaturases. pnas.org

The final step occurring in the oenocytes is the decarboxylation of the unsaturated fatty acid. nih.gov The 18-methyl-Z12-nonadecenoate molecule undergoes decarboxylation, which removes the carboxyl group and results in the formation of the hydrocarbon alkene, 2-methyl-Z7-octadecene. pnas.orgresearchgate.netnih.gov This alkene is the immediate precursor to this compound. pnas.org

Table 1: Key Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Chemical Name | Location of Synthesis/Transformation |

|---|---|---|

| Valine | 2-amino-3-methylbutanoic acid | Oenocytes |

| Isobutyryl-CoA | - | Oenocytes |

| 18me-19:CoA | 18-methyl-nonadecanoyl-CoA | Oenocytes |

| 18-methyl-Z12-nonadecenoate | (Z)-18-methylnonadec-12-enoate | Oenocytes |

| 2-methyl-Z7-octadecene | (Z)-2-methyl-7-octadecene | Oenocytes |

Δ12 Desaturase Activity and Double Bond Introduction

Intracellular Transport and Terminal Epoxidation

Once synthesized in the oenocytes, the alkene precursor, 2-methyl-Z7-octadecene, must be transported to the site of final modification and release. pnas.orgsfu.ca This transport occurs via the hemolymph, the insect equivalent of blood. pnas.orgpnas.org It is proposed that a lipid-carrying protein, most likely lipophorin, binds to the alkene and facilitates its transport through the hemolymph to the pheromone gland, which is located at the tip of the female's abdomen. pnas.orgresearchgate.netsfu.ca

Upon arrival at the pheromone gland, the 2-methyl-Z7-octadecene is unloaded from the carrier protein. pnas.orgnih.gov In the final step of the biosynthetic pathway, the alkene is converted into the active sex pheromone, this compound, through epoxidation. pnas.orgnih.gov An unknown enzyme catalyzes this terminal epoxidation, which stereoselectively transforms the double bond into an epoxide ring, yielding primarily the biologically active (+)-disparlure, the (R,S)-stereoisomer. pnas.orgsfu.ca

Table 2: Summary of Biosynthetic Pathway

| Step | Process | Substrate | Product | Key Enzyme/Protein | Location |

|---|---|---|---|---|---|

| 1 | Chain Initiation | Valine | Isobutyryl-CoA | - | Oenocytes |

| 2 | Chain Elongation | Isobutyryl-CoA + Malonyl-CoA | 18-methyl-nonadecanoyl-CoA | Fatty Acid Synthetase | Oenocytes |

| 3 | Desaturation | 18-methyl-nonadecanoyl-CoA | 18-methyl-Z12-nonadecenoate | Δ12 Desaturase | Oenocytes |

| 4 | Decarboxylation | 18-methyl-Z12-nonadecenoate | 2-methyl-Z7-octadecene | Decarboxylase | Oenocytes |

| 5 | Transport | 2-methyl-Z7-octadecene | 2-methyl-Z7-octadecene | Lipophorin (probable) | Hemolymph |

Role of Lipophorin in Alkene Transport to Pheromone Gland

The direct precursor to this compound is a long-chain alkene, specifically 2-methyl-Z7-octadecene. pnas.orgnih.gov Research has shown that this alkene is not synthesized within the pheromone gland itself, but in specialized cells called oenocytes, which are often associated with the abdominal epidermis. pnas.orgresearchgate.netiastate.edu This finding is supported by studies on other lepidopteran species where hydrocarbon pheromone precursors are also produced in oenocytes. iastate.edu

Once synthesized in the oenocytes, the alkene precursor must be transported to the pheromone gland for the final conversion step. This crucial transport is mediated by lipophorin, a major lipoprotein carrier found in the hemolymph of insects. pnas.orgentomology2.or.krmdpi.com Lipophorin is responsible for transporting various lipids, including hydrocarbons, throughout the insect's body. researchgate.netiastate.edu

Studies involving the female gypsy moth have identified 2-methyl-Z7-octadecene in the hemolymph, providing strong evidence for its transport from the site of synthesis to the pheromone gland. iastate.edu The presence of the alkene precursor in the hemolymph is correlated with the periods of active pheromone production in the gland. iastate.edu The proposed mechanism involves the oenocytes releasing the newly synthesized alkene into the hemolymph, where it is bound by lipophorin. pnas.orgiastate.edu This lipophorin-alkene complex then circulates until it reaches the pheromone gland. At the gland, the alkene is specifically unloaded from the lipophorin and taken up by the gland's cells. pnas.orgiastate.edu This transport system is highly specific; in some moths, only the pheromone precursor is unloaded at the pheromone gland, while other hydrocarbons carried by the same lipophorin molecule are not. pnas.org

Table 1: Research Findings on Lipophorin-Mediated Alkene Transport

| Finding | Organism Studied | Significance | Reference(s) |

|---|---|---|---|

| Alkene precursor (2-methyl-Z7-octadecene) is made in oenocytes. | Lymantria dispar (Gypsy Moth) | Establishes a synthesis site separate from the pheromone gland. | pnas.orgresearchgate.net |

| Alkene precursor is present in the hemolymph. | Lymantria dispar (Gypsy Moth) | Supports the hypothesis of transport via the circulatory system. | iastate.edu |

| Lipophorin is the likely transport protein for the alkene precursor. | Lymantria dispar (Gypsy Moth) | Identifies the specific carrier molecule responsible for transport. | pnas.orgnih.goventomology2.or.kr |

| Lipophorin transports hydrocarbon pheromones in other moths. | Holomelina aurantiaca, Anticarsia gemmatalis | Provides a comparative model for the transport mechanism in Lepidoptera. | iastate.eduiastate.edu |

| Pheromone precursor is specifically unloaded at the pheromone gland. | Holomelina aurantiaca | Suggests a targeted delivery mechanism to the site of final synthesis. | pnas.org |

Stereospecific Epoxidation in the Pheromone Gland

The final and critical step in this compound biosynthesis is the conversion of the alkene precursor, 2-methyl-Z7-octadecene, into its corresponding epoxide, 2-methyl-7,8-epoxy-octadecane. pnas.orgnih.gov This reaction occurs exclusively within the cells of the female moth's pheromone gland after the alkene has been transported there by lipophorin. pnas.orgentomology2.or.kr Experiments using deuterium-labeled 2-methyl-Z7-octadecene showed that isolated pheromone glands could convert the alkene into this compound, while other tissues could not, confirming the gland as the sole site of this transformation. pnas.org

The epoxidation is a highly stereospecific enzymatic reaction. pnas.orgsfu.ca The gypsy moth produces the (+)-enantiomer of this compound, which is chemically defined as (7R,8S)-cis-7,8-epoxy-2-methyloctadecane. pnas.orgresearchgate.net This specific stereoisomer is the biologically active component that attracts male moths, while the (-)-stereoisomer can be inhibitory. pnas.org Analysis using chiral high-performance liquid chromatography (HPLC) has confirmed that the pheromone glands of female gypsy moths produce predominantly the (+)-disparlure isomer. pnas.orgsfu.ca

The enzyme responsible for this stereospecific epoxidation is believed to be a cytochrome P450-dependent monooxygenase, often referred to as an epoxidase. entomology2.or.krmdpi.com In insects, cytochrome P450 enzymes are a diverse family known to be involved in various metabolic processes, including the biosynthesis and degradation of pheromones. mdpi.comnih.gov The activity of this epoxidation enzyme is regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). entomology2.or.kr PBAN is a neurohormone that is released into the hemolymph and binds to receptors on the pheromone gland, triggering a signal cascade that activates the specific enzymes involved in the final steps of pheromone production, in this case, the epoxidase. entomology2.or.kr

Table 2: Key Aspects of Stereospecific Epoxidation of this compound

| Aspect | Details | Significance | Reference(s) |

|---|---|---|---|

| Substrate | 2-methyl-Z7-octadecene | The direct alkene precursor transported to the gland. | pnas.orgnih.gov |

| Product | (+)-Disparlure ((7R,8S)-cis-7,8-epoxy-2-methyloctadecane) | The biologically active, stereospecific sex pheromone. | pnas.orgresearchgate.net |

| Reaction Site | Pheromone Gland | Confirms the gland as the exclusive location for the final synthesis step. | pnas.orgentomology2.or.kr |

| Enzyme Class | Cytochrome P450 Epoxidase (putative) | The catalyst that performs the stereospecific epoxidation. | entomology2.or.krmdpi.com |

| Regulation | Pheromone Biosynthesis Activating Neuropeptide (PBAN) | The neurohormone that stimulates the activity of the epoxidase enzyme. | entomology2.or.kr |

Molecular and Neurophysiological Mechanisms of Disparlure Perception

Olfactory System Architecture and Chemoreception in Target Species

The olfactory system of moths is exquisitely designed for detecting and discriminating volatile chemical cues from the environment. The antennae, in particular, are the primary olfactory organs, equipped with a vast array of sensory structures that house the molecular machinery for odor perception. nih.govwur.nl

Antennal Sensilla Morphology and Olfactory Neuron Specialization

The antennae of moths are covered in thousands of sensory hairs called sensilla, which are the functional units of olfaction. nih.govwur.nl In the context of disparlure (B1670770) perception, the long sensilla trichodea are of paramount importance. wur.nlfrontiersin.org These hair-like structures are perforated by numerous nanopores, which allow pheromone molecules to enter and come into contact with the dendrites of olfactory receptor neurons (ORNs) housed within the sensillum. nih.govnih.gov

Each olfactory sensillum typically contains two or more ORNs. nih.govresearchgate.net In the case of the gypsy moth, male-specific long trichoid sensilla house ORNs that are highly specialized to detect the two enantiomers of this compound. wur.nlpsu.edu One neuron is specifically tuned to the attractive (+)-disparlure, while another responds to the inhibitory (-)-disparlure. psu.edu This specialization at the neuronal level is fundamental to the moth's ability to distinguish between the correct pheromone signal and its behaviorally antagonistic enantiomer. The morphology of these sensilla, with their high surface area and porosity, is optimized to maximize the capture of airborne pheromone molecules. wur.nlfrontiersin.org

| Sensillum Type | Primary Function | Associated Neurons | Key Features |

|---|---|---|---|

| Sensilla Trichodea | Pheromone detection | Specialized ORNs for specific pheromone components | Long, hair-like structures with numerous pores |

| Sensilla Basiconica | General odorant detection (e.g., host plant volatiles) | ORNs tuned to a broader range of odorants | Peg-shaped or cone-shaped structures |

| Sensilla Coeloconica | Detection of humidity, acids, and other volatile compounds | Often house ionotropic receptors | Pegs set in a pit |

Electroantennogram (EAG) and Single Sensillum Recording (SSR) Methodologies in Pheromone Response Analysis

To investigate the response of the insect olfactory system to this compound, researchers employ two primary electrophysiological techniques: Electroantennography (EAG) and Single Sensillum Recording (SSR). nih.govfrontiersin.organnualreviews.orgnih.gov

Pheromone-Binding Proteins (PBPs) and Ligand Interaction

Once this compound molecules enter the sensillum through the cuticular pores, they encounter the aqueous sensillum lymph that bathes the dendrites of the ORNs. researchgate.netpnas.orgneuroinf.jp As hydrophobic molecules, pheromones have poor solubility in this aqueous environment. frontiersin.orgpnas.org To overcome this, they are bound by Pheromone-Binding Proteins (PBPs), which are small, soluble proteins present at high concentrations within the sensillum lymph. pnas.orgneuroinf.jpnih.govnih.gov

Enantiomer-Selective Binding Affinity and Specificity of this compound to PBPs

The gypsy moth, Lymantria dispar, possesses two major Pheromone-Binding Proteins, LdisPBP1 and LdisPBP2. nih.govijbs.comnih.gov Crucially, these two PBPs exhibit differential binding affinities for the enantiomers of this compound. nih.govijbs.comresearchgate.net LdisPBP1 shows a preferential binding affinity for the behaviorally antagonistic (-)-disparlure, while LdisPBP2 binds preferentially to the sex attractant (+)-disparlure. nih.govijbs.com This enantiomeric selectivity at the level of the PBPs is a critical early step in the discrimination of the correct pheromone signal. nih.govnih.gov

Fluorescence binding assays have been instrumental in quantifying these binding affinities. ijbs.comnih.govresearchgate.net Studies using fluorescently labeled this compound enantiomers have confirmed that LdisPBP1 has a stronger affinity for (-)-disparlure, and LdisPBP2 has a stronger affinity for (+)-disparlure. researchgate.net The dissociation constants (Kd) for these interactions are typically in the micromolar range, indicating a strong and specific binding. ijbs.comnih.govnih.gov

| PBP | Preferential Ligand | Reported Dissociation Constant (Kd) at pH 5.5 |

|---|---|---|

| LdisPBP1 | (-)-disparlure | 5.32 ± 0.11 µM for (+)-disparlure |

| LdisPBP2 | (+)-disparlure | 5.54 ± 0.04 µM for (+)-disparlure |

Note: Data from fluorescence binding assays with (+)-disparlure. ijbs.comnih.govnih.gov LdisPBP1 shows higher affinity for (-)-disparlure.

Structural and Functional Characterization of PBP-Disparlure Complexes

The three-dimensional structures of LdisPBP1 and LdisPBP2 have been investigated through homology modeling and spectroscopic techniques. ijbs.comnih.govnih.gov These studies reveal that both proteins consist of a compact globular structure primarily composed of alpha-helices, which form a hydrophobic binding pocket. ijbs.comnih.govnih.gov LdisPBP1 has a binding cavity comprised of 25 residues, while LdisPBP2 has a slightly larger pocket with 30 residues. ijbs.comnih.govnih.gov

Molecular docking simulations have provided insights into the specific interactions between the this compound enantiomers and the amino acid residues within the binding pockets of the PBPs. ijbs.comnih.govnih.gov For instance, in the LdisPBP1-(+)-disparlure complex, a hydrogen bond is formed between the Lys94 residue and the ligand, and a pi-pi interaction occurs with Phe36. ijbs.comnih.gov The enantiomers of this compound adopt different conformations and orientations within the binding pockets of LdisPBP1 and LdisPBP2, which is believed to be the basis for the observed enantiomer discrimination. researchgate.netnih.gov Furthermore, the structure of these PBPs is pH-dependent; at a lower pH, believed to exist near the dendritic membrane, the proteins undergo a conformational change that is thought to facilitate the release of the pheromone ligand. ijbs.comnih.gov

Mechanisms of Pheromone Transport within the Sensillum Lymph

The primary role of PBPs is to solubilize the hydrophobic this compound molecules and transport them across the aqueous sensillum lymph to the olfactory receptors on the dendritic membrane of the ORNs. frontiersin.orgresearchgate.netpnas.orgneuroinf.jp Upon binding, the PBP encapsulates the pheromone, protecting it from degradative enzymes that are also present in the lymph. frontiersin.orgresearchgate.net

The proposed mechanism for pheromone transport and release involves a pH-dependent conformational change in the PBP. frontiersin.orgpnas.org The sensillum lymph is thought to have a generally neutral pH, while the microenvironment near the surface of the dendritic membrane is more acidic. frontiersin.org It is hypothesized that the PBP-disparlure complex diffuses across the lymph. frontiersin.orgresearchgate.net When it reaches the acidic environment near the dendrite, the PBP undergoes a conformational change, reducing its affinity for the ligand and causing the release of the this compound molecule in close proximity to the olfactory receptors. frontiersin.orgpnas.org This model suggests an active role for PBPs not only in transport but also in the targeted delivery of the pheromone to its receptor.

Receptor-Mediated Signal Transduction Pathways

The perception of the pheromone (+)-disparlure by the male gypsy moth (Lymantria dispar) is a highly sensitive and specific process initiated at the molecular level within the sensory hairs of the antennae. This process involves a series of complex interactions that convert a chemical signal into a neuronal impulse.

Involvement of Odorant Receptors (ORs) and G-Protein Coupled Receptors

The initial detection of this compound begins when the hydrophobic pheromone molecule enters the aqueous environment of the sensillar lymph through cuticular pores. Here, it is bound by Pheromone-Binding Proteins (PBPs), which are abundant in the lymph oup.com. These proteins, specifically PBP2 which shows a higher affinity for the active (+)-disparlure enantiomer, transport the pheromone to the dendritic membranes of olfactory receptor neurons (ORNs) nih.govmdpi.com.

The core of the signal transduction mechanism lies at the membrane of these neurons, where this compound interacts with specific receptors. These receptors are a class of G-protein coupled receptors (GPCRs), which are transmembrane proteins characterized by seven helical domains oup.comfrontiersin.org. In insects, these olfactory receptors (ORs) are unique in that they form a heteromeric complex with a highly conserved co-receptor known as OrCo (Olfactory Receptor Co-receptor) frontiersin.orgnih.gov. This OR/OrCo complex functions as a ligand-gated ion channel frontiersin.orgnih.gov.

Upon the binding of (+)-disparlure to the specific odorant receptor (OR), a conformational change is induced in the receptor complex. This activation triggers a downstream intracellular signaling cascade. Evidence points to the involvement of Gq and Gi/o types of G-proteins nih.gov. The activated G-protein, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) nih.govopen.edu. The increase in intracellular IP3 is believed to open ion channels, leading to a depolarization of the neuron's membrane and the generation of an action potential nih.govkhanacademy.org. This entire cascade serves to amplify the initial pheromone binding event into a robust electrical signal. The process is terminated by the action of an arrestin protein, which facilitates the deactivation of the receptor, and by enzymes that degrade the pheromone molecule nih.gov.

Neural Processing in Antennal Lobes and Higher Brain Centers

Once an action potential is generated in the olfactory receptor neurons (ORNs) of the antenna, the signal is transmitted along their axons to the primary olfactory processing center in the insect brain, the antennal lobe (AL) nih.govfrontiersin.org. The AL is a highly organized structure composed of distinct spherical neuropils called glomeruli nih.govntnu.no.

Axons from ORNs that express the same type of odorant receptor converge onto the same glomerulus, creating a specific map of olfactory information. In the case of pheromone perception, these signals are processed in a specialized, sexually dimorphic region of the AL known as the macroglomerular complex (MGC) frontiersin.orgbiologists.com. The MGC is dedicated exclusively to processing information about pheromone components frontiersin.orgbiologists.com.

Within the glomeruli, the ORN axons form synapses with two main types of AL neurons: local interneurons (LNs) and projection neurons (PNs) ntnu.nobiologists.com. LNs typically have inhibitory (GABAergic) connections and mediate communication between different glomeruli, refining the olfactory signal. PNs are the output neurons of the AL. They integrate the signals from the ORNs and LNs and relay the processed information to higher brain centers nih.govbiologists.com.

From the AL, projection neurons transmit the processed this compound signal via antennocerebral tracts to higher-order processing centers in the protocerebrum nih.govfrontiersin.org. Two key areas are the calyces of the mushroom bodies and the lateral horn. The mushroom bodies are crucial for olfactory learning and memory, while the lateral horn is involved in processing innate odor-driven behaviors nih.gov. It is in these higher centers that the olfactory information is ultimately integrated, leading to the initiation of the characteristic upwind flight behavior of the male moth towards the source of the (+)-disparlure.

Mechanisms of Behavioral Antagonism by (-)-Disparlure at the Receptor Level

The gypsy moth provides a classic example of behavioral antagonism, where a compound structurally related to the pheromone inhibits the behavioral response. The enantiomer of the active pheromone, (-)-disparlure, acts as a potent behavioral antagonist, disrupting the male's attraction to (+)-disparlure, even though (-)-disparlure itself is neither attractive nor repellent oup.comoup.com. This antagonism is rooted in specific interactions at the receptor level in the antenna.

The male gypsy moth possesses two distinct populations of olfactory receptor neurons within its long sensilla trichodea. One type of neuron is specifically tuned to detect (+)-disparlure, while the other is specialized for detecting the antagonistic enantiomer, (-)-disparlure oup.comnih.govpsu.edu. This peripheral separation of detection is the first step in the antagonistic mechanism.

While both enantiomers are transported across the sensillar lymph, the two main pheromone-binding proteins in the gypsy moth, PBP1 and PBP2, exhibit differential binding affinities. PBP2 has a higher affinity for the pheromone (+)-disparlure, while PBP1 shows a greater affinity for the antagonist (-)-disparlure nih.govmdpi.com. This suggests a degree of pre-receptor filtering, where each PBP may preferentially deliver its ligand to the corresponding neuron.

The primary mechanism of antagonism occurs at the receptor itself. The (-)-disparlure molecule binds to its own specific odorant receptor on the dedicated neuron, initiating a signal transduction cascade in that cell. However, its behavioral effect is inhibitory. Furthermore, antagonist compounds can interfere with the perception of the agonist ((+)-disparlure) through several potential mechanisms at the receptor level. One proposed mechanism is competitive antagonism, where the antagonist binds to the same receptor site as the agonist but fails to activate the receptor, thereby blocking the agonist from binding and eliciting a response wikipedia.org. Electrophysiological studies using synthetic analogues have shown that some antagonists can effectively silence the firing of the neuron that normally responds to (+)-disparlure when both compounds are presented together oup.comoup.com. This suggests a direct or very proximal inhibitory interaction. The processing of these separate "attraction" and "inhibition" signals in the antennal lobe and higher brain centers ultimately results in the cancellation of the upwind flight behavior.

Ecological and Behavioral Dynamics of Disparlure

Mate-Finding Behavioral Sequences and Pheromone-Mediated Orientation

The process by which male L. dispar locate a female involves a series of distinct behaviors, primarily guided by the disparlure (B1670770) pheromone plume. This sequence ensures efficient navigation over varying distances and culminates in close-range interactions leading to mating.

Long-Range Upwind Flight and Plume Tracking

At longer distances from a calling female, male moths initiate upwind flight upon detecting the this compound plume. psu.eduresearchgate.net This orientation is an anemotactic response, where the moth steers against the wind direction. core.ac.ukeje.cz The pheromone plume itself is not a uniform cloud but rather consists of filaments of concentrated odor interspersed with clean air. researchgate.netannualreviews.org Male moths track these intermittent odor filaments, employing a characteristic zigzag flight pattern that helps them stay within the boundaries of the plume and progress towards the source. researchgate.neteje.czarchive.org The structure and concentration of the pheromone plume significantly influence the male's flight orientation and track. researchgate.neteje.cz Studies have shown that the (+) enantiomer of this compound is particularly effective in eliciting this long-range upwind flight. psu.eduresearchgate.netresearchgate.net Conversely, the (-) enantiomer can have antagonistic effects, reducing the likelihood of long-range upwind flight. psu.eduresearchgate.netresearchgate.net

Close-Range Orientation and Landing Cues (e.g., Visual, Contact)

As the male moth approaches the pheromone source, the behavioral sequence transitions to close-range orientation and the utilization of additional cues for landing and locating the female. While olfactory cues remain important, visual and contact stimuli become increasingly critical at this stage. eje.czarchive.orgusda.gov Visual cues, such as the silhouettes of tree trunks where flightless females are typically found, are important in inducing landing. archive.orgusda.govoup.com However, research suggests that visual characteristics of the female herself or the substrate may not be as critical for male orientation at close range as initially thought, with olfactory cues still playing a predominant role in locating the source. core.ac.ukeje.czarchive.org Upon landing, contact cues, such as touching the female's wing tips, evoke recognition and initiate mating behaviors. archive.orgcdnsciencepub.com Studies involving altered female scales and models have demonstrated the importance of tactile stimulation in eliciting copulatory responses. cdnsciencepub.com

Persistent Searching Behavior

After landing in the vicinity of a pheromone source, male moths often exhibit persistent searching behavior. This involves actions such as wing fanning concurrent with walking, aimed at pinpointing the exact location of the female. psu.eduresearchgate.net The duration and intensity of this searching behavior can be influenced by the pheromone stimulus. psu.eduresearchgate.net The presence of the (-) enantiomer has been shown to reduce the duration of this persistent searching behavior. psu.eduresearchgate.net When pheromone cues are lost, males may engage in an area-restricted local search characterized by varied movements and frequent changes in direction, enhancing the likelihood of re-contacting the plume or encountering a female. core.ac.uk

Mating Disruption Theory and Underlying Mechanisms

Mating disruption is a pest management technique that utilizes synthetic pheromones, such as this compound, to disrupt the ability of male moths to find and mate with females, thereby reducing reproductive success and subsequent population levels. wikipedia.orgmdpi.comresearchgate.netresearchgate.net The effectiveness of this strategy relies on interfering with the natural pheromone-mediated communication system. Several mechanisms have been proposed to explain how high concentrations of synthetic this compound in the environment disrupt mating. mdpi.comresearchgate.netusda.gov

Competitive Attraction and False Trail Following Hypotheses

One prominent theory is competitive attraction, also referred to as false trail following. mdpi.comresearchgate.netusda.goviaea.orgcambridge.org In this scenario, abundant point sources of synthetic pheromone (e.g., dispensers) compete with calling females for the attention of male moths. researchgate.netiaea.orgcambridge.org Males are attracted to and follow the pheromone plumes emanating from these synthetic sources, diverting them from locating actual females. researchgate.netcambridge.orgnih.gov This results in time spent orienting to false trails, diminishing the time available for finding and mating with females. iaea.orgcambridge.org The success of competitive attraction as a disruption mechanism can be dependent on pest density, with lower mating suppression expected at high population densities where the ratio of calling females to synthetic sources is higher. researchgate.netcambridge.org Studies have shown that failure of males to locate calling females in treated areas is largely attributed to false trail following. usda.gov

Sensory Imbalance and Receptor Adaptation Induced by High Pheromone Concentrations

Another set of proposed mechanisms falls under the umbrella of non-competitive disruption, which includes sensory imbalance, desensitization, and habituation. mdpi.comresearchgate.netcambridge.orgnih.gov Exposure to high concentrations of synthetic this compound throughout the environment can lead to a continuous stimulation of the male moth's olfactory receptors. mdpi.comresearchgate.netcambridge.orgnih.gov This prolonged exposure can result in the adaptation or habituation of the chemoreceptors in the antennae, reducing their sensitivity to the pheromone signal. archive.orgcambridge.orgnih.gov Sensory imbalance may occur if the ratio of pheromone components in the artificial environment differs from the natural blend produced by females, further confusing the male's olfactory system. mdpi.comcambridge.org This impairment in the male's physiological response to the pheromone can prevent them from effectively locating females, even if they are in close proximity. researchgate.netnih.gov While competitive attraction appears to be a prevalent mechanism, particularly with point-source formulations, non-competitive mechanisms like desensitization and sensory imbalance are also considered significant contributors to mating disruption, especially at higher pheromone release rates. mdpi.comresearchgate.netnih.gov

Pheromone Plume Camouflage Effects

In pest management, synthetic this compound is deployed to interfere with the natural mate-finding process of target insects like Lymantria dispar. One proposed mechanism by which this mating disruption occurs is the camouflage of the natural pheromone plumes emitted by calling female moths. mdpi.comvt.eduresearchgate.net By saturating the environment with synthetic this compound, the distinct trails created by individual females become obscured, making it difficult for males to locate them. mdpi.com This widespread presence of the synthetic pheromone can lead to males following "false trails" originating from the artificial sources rather than the females. mdpi.com While the precise mechanisms of mating disruption are still being investigated, camouflage of the natural plume is considered one of several simultaneously acting factors, alongside competitive attraction to dispensers, sensory fatigue, and sensory imbalance. mdpi.comvt.eduresearchgate.net Studies have shown that synthetic this compound can persist in the environment, potentially adsorbed onto surfaces like foliage, contributing to this camouflage effect over time. mdpi.com

Interspecific Communication and Chemical Ecology within Lymantria Species

This compound's role extends beyond intraspecific communication in Lymantria dispar and is involved in the complex interspecific chemical ecology within the Lymantria genus. researchgate.netnih.gov

This compound plays a significant role in maintaining reproductive isolation between closely related species, such as Lymantria dispar (spongy moth) and Lymantria monacha (nun moth), which can co-occur in some geographical areas. researchgate.netnih.gov While L. dispar females primarily produce (+)-disparlure as their attractant, L. monacha females produce a blend that includes both (+)-disparlure and (-)-disparlure. researchgate.netmdpi.com The presence of (-)-disparlure in the L. monacha pheromone blend acts as an inhibitor to male L. dispar, discouraging them from approaching L. monacha females. researchgate.netnih.gov This creates a one-way reproductive barrier, where male L. dispar are less likely to mate with L. monacha females due to the inhibitory effect of the (-)-enantiomer. researchgate.net Conversely, male L. monacha are attracted to (+)-disparlure and may be attracted to both L. dispar and L. monacha females that produce this enantiomer. researchgate.net

Research highlighting the differences in pheromone blends and male responses between L. dispar and L. monacha populations demonstrates how this compound contributes to species recognition and isolation. For example, studies comparing L. monacha populations from different regions have shown variations in the significance of (+)-disparlure in their pheromone blends and corresponding differences in male attraction, potentially influenced by interspecific competition with other sympatric Lymantria species that utilize this compound. nih.gov

Interactive Table: Pheromone Components and Male Response in L. dispar and L. monacha

| Species | Female Pheromone Components | Male Response to (+)-Disparlure | Male Response to (-)-Disparlure | Interspecific Effect on L. dispar Male |

| L. dispar | Primarily (+)-Disparlure | Attracted | Inhibited | - |

| L. monacha | (+)-Disparlure, (-)-Disparlure, (+)-Monachalure | Attracted | Not applicable | Inhibition by (-)-Disparlure |

The distinct pheromone blends and the specific olfactory responses observed in Lymantria species, particularly concerning this compound enantiomers, are a result of the evolution of pheromone production and reception specificity. chemicalbook.comnih.govresearchgate.net The divergence in chemical signals and the corresponding development of specialized receptor systems in males contribute to reproductive isolation, a key factor in speciation. nih.govnih.gov

Studies on the olfactory systems of L. dispar males have revealed the presence of specialized receptor cells, including one type tuned to (+)-disparlure and another to (-)-disparlure. researchgate.netnih.gov This allows male L. dispar to discriminate between the enantiomers and exhibit an inhibitory behavioral response to the presence of the (-)-form produced by L. monacha. researchgate.net The evolution of such specific receptor proteins, like pheromone-binding proteins (PBPs) in the male antennae, plays a crucial role in the selective binding and recognition of pheromone components. researchgate.netoup.comuva.nl These proteins are thought to facilitate the transport of pheromone molecules to the olfactory receptors and contribute to the fine-tuning of the olfactory response. researchgate.netoup.comuva.nl

The evolutionary pressures, including natural and sexual selection, can drive the divergence of pheromone communication systems. nih.govresearchgate.netuva.nl Subtle changes in the blend composition produced by females or the receptor sensitivity in males can lead to reproductive isolation between populations or closely related species. nih.gov The case of L. dispar and L. monacha provides a clear example of how the evolution of differential production and reception of this compound enantiomers has contributed to the maintenance of species boundaries through chemical signaling. researchgate.netnih.gov

Environmental Persistence and Biotransformation of Disparlure

Environmental Fate and Distribution Mechanisms

Following application, disparlure's distribution and persistence are shaped by its interaction with various environmental substrates and the dynamics of its release from dispensing agents.

Adsorption and Re-emission from Environmental Substrates (e.g., Bark, Foliage, Litter)

This compound (B1670770) has been shown to adsorb onto environmental components such as bark, foliage, and leaf litter under field conditions. mdpi.comresearchgate.net This adsorption and subsequent re-emission can contribute to short-term mating disruption effects even after the primary pheromone sources are removed. mdpi.comresearchgate.net The relatively large size of the this compound molecule may facilitate this persistent short-term reduction in mating success. mdpi.com While adsorption and re-emission from natural surfaces can occur, studies suggest that the strong persistent effect observed in the year following treatment is primarily due to residual pheromone remaining in the dispensing agents rather than long-term environmental contamination of substrates like bark or foliage. mdpi.comusda.govresearchgate.net

Pheromone Release Dynamics from Dispensing Agents and Residual Effects

Synthetic this compound is typically deployed in controlled-release dispensing agents, such as plastic flakes or paraffin (B1166041) wax formulations. mdpi.comnih.govresearchgate.net These dispensers are designed to release the pheromone over time to maintain a disruptive concentration in the environment during the moth's flight period. researchgate.net However, a significant amount of this compound can remain in these dispensers long after the initial application. Studies have shown that aerially applied dispensers can retain between 1.8% and 23.2% of their initial this compound content one year after application. mdpi.comresearchgate.netnih.gov This residual pheromone in the dispensers is considered a primary source of the persistent "ghost effect," where reduced male moth trap catch and female mating success are observed in the year following treatment. mdpi.comresearchgate.netnih.gov This persistence can last up to two years. mdpi.comresearchgate.netnih.gov The release rate from these dispensers is influenced by environmental factors, particularly temperature. mdpi.comresearchgate.net

Biotransformation and Degradation Pathways in Environmental Contexts

This compound can undergo biotransformation and degradation in the environment, primarily through enzymatic activity.

Epoxide Hydrolase Activity and Metabolite Formation (e.g., Threo-Diols)

A major mechanism for this compound degradation in insects, specifically in the antennae of male gypsy moths, involves enantioselective biotransformation catalyzed by epoxide hydrolase enzymes. nih.govpsu.edu This enzyme hydrolyzes the epoxide ring of this compound by adding a water molecule, converting it into a diol. nih.govmdpi.comwur.nl The primary metabolite formed from the degradation of (+)-disparlure is the (7R,8R)-threo-diol, accounting for approximately 97% of the product, with a small amount (about 3%) of the (7S,8S)-threo-diol also being formed. nih.gov Epoxide hydrolases are widespread in nature and are involved in the metabolism of various epoxides, including fatty acid epoxides. mdpi.comwur.nlnih.gov

Behavioral Inactivity of this compound Degradation Products

The threo-diol metabolites produced by the epoxide hydrolase-catalyzed degradation of this compound are behaviorally inactive. nih.gov This enzymatic degradation in the moth's antennae is a mechanism for clearing the pheromone signal, allowing the insect to respond to changes in pheromone concentration. While this process is well-documented in the insect's sensory system, the extent to which similar enzymatic degradation occurs in the broader environment (e.g., in soil or on plant surfaces) is less extensively studied in the provided sources, though plants are known to produce enzymes that can degrade organic pollutants like pesticides. scirp.org

Q & A

Q. What are the standard methods for synthesizing and purifying Disparlure enantiomers in laboratory settings?

this compound enantiomers are synthesized via epoxidation of precursor alkenes, followed by chiral separation using high-performance liquid chromatography (HPLC) with chiral stationary phases. Purification often involves repeated crystallization or preparative HPLC to achieve >98% enantiomeric excess. Analytical validation is conducted via circular dichroism spectroscopy or chiral GC-MS to confirm enantiopurity .

Q. How is this compound’s biological activity assessed in controlled laboratory experiments?

Biological activity is evaluated using electroantennography (EAG) to measure antennal responses in gypsy moths, coupled with wind-tunnel assays to observe male orientation behavior. Dose-response curves are generated to quantify activation thresholds, with negative controls (solvent-only) ensuring specificity .

Q. What protocols ensure reproducibility in measuring this compound-protein binding affinities?

Standardized protocols include using recombinant pheromone-binding proteins (e.g., LdisPBP1/LdisPBP2), fluorescence displacement assays (e.g., 6-FAM-tagged probes), and triplicate measurements to calculate dissociation constants (Kd) and inhibition constants (Ki). Buffer pH (8.0) and temperature (25°C) are tightly controlled to minimize variability .

Q. How do researchers validate the enantiomeric specificity of this compound in pheromone signaling?

Enantiomer specificity is validated via competitive binding assays with fluorophore-tagged probes (e.g., 6-FAM-(+)-disparlure) and untagged enantiomers. Fluorescence quenching upon displacement confirms enantiomer preference, supported by molecular docking simulations to visualize binding pocket interactions .

Q. What statistical methods are recommended for analyzing this compound bioassay data?

Non-linear regression (e.g., log[inhibitor] vs. normalized response) is used for dose-response curves. ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares treatment groups. Replication (n ≥ 3) and error bars (mean ± S.E.) ensure robustness .

Advanced Research Questions

Q. What methodological challenges arise when comparing binding affinities of this compound enantiomers across protein isoforms (e.g., LdisPBP1 vs. LdisPBP2)?

Challenges include isoform-specific binding pockets, pH-dependent conformational changes, and probe compatibility. For example, LdisPBP1 preferentially binds (-)-disparlure (Kd = 132 nM), while LdisPBP2 favors (+)-disparlure (Kd = 165 nM). Cross-validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) resolves discrepancies .

Q. How can researchers resolve contradictions in this compound enantiomer efficacy between lab and field studies?

Lab-field disparities often stem from environmental variables (e.g., wind speed, competing pheromones). Hybrid experiments, such as semi-field enclosures with controlled release devices, bridge this gap. Field data should be analyzed using spatial modeling (e.g., USDA STS Decision-Support System) to account for ecological variables .

Q. What experimental designs address the limited stability of this compound in long-term ecological studies?

Stabilization strategies include microencapsulation in biodegradable polymers (e.g., poly-lactic-co-glycolic acid) or formulation with UV blockers. Accelerated aging tests under simulated field conditions (e.g., 40°C, 75% humidity) predict degradation kinetics .

Q. How do multidisciplinary approaches enhance understanding of this compound’s role in insect communication networks?

Integrating chemical ecology (binding assays), molecular biology (protein mutagenesis), and computational modeling (molecular dynamics simulations) reveals mechanisms of enantiomer discrimination. For example, mutating residue Trp37 in LdisPBP1 disrupts (-)-disparlure binding, validating computational predictions .

Q. What advanced techniques quantify sub-nanomolar this compound concentrations in complex environmental samples?

Solid-phase microextraction (SPME) coupled with GC-MS/MS achieves detection limits of 0.1 pg/μL. Isotope dilution using <sup>13</sup>C-labeled this compound corrects matrix effects. Metabolomic workflows (e.g., XCMS Online) differentiate this compound from structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。